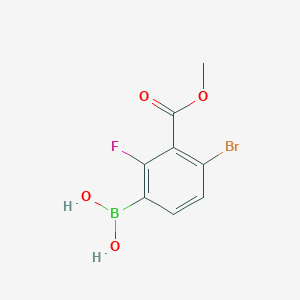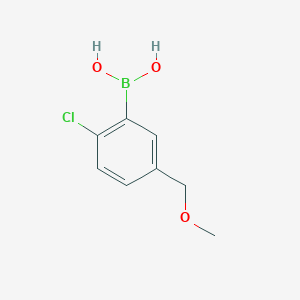
2-Methoxy-4-(methylthio)pyridine-3-boronic acid
概要
説明
2-Methoxy-4-(methylthio)pyridine-3-boronic acid is an organoboron compound with the molecular formula C7H10BNO3S. It is a boronic acid derivative that features a pyridine ring substituted with methoxy and methylthio groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .
作用機序
Target of Action
The primary target of 2-Methoxy-4-(methylthio)pyridine-3-boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after an oxidative addition step, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this reaction, enabling the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its stability and reactivity make it a valuable reagent in the SM coupling reaction .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, contributing to various fields such as medicinal chemistry and materials science .
Action Environment
The action of this compound is influenced by several environmental factors. The SM coupling reaction, in which the compound is used, benefits from exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign, contributing to the green chemistry aspect of the SM coupling reaction .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the borylation of 2-methoxy-4-(methylthio)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-Methoxy-4-(methylthio)pyridine-3-boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-Methoxy-4-(methylthio)pyridine-3-boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The methoxy and methylthio groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Coupling Products: Formation of biaryl or vinyl-aryl compounds in Suzuki–Miyaura coupling.
Oxidation Products: Formation of alcohols or phenols from the oxidation of the boronic acid group.
科学的研究の応用
2-Methoxy-4-(methylthio)pyridine-3-boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical compounds due to its ability to form carbon-carbon bonds.
Material Science: Used in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
2-(Methylthio)pyridine-3-boronic acid: Similar structure but lacks the methoxy group.
4-(Methylthio)pyridine-3-boronic acid: Similar structure but lacks the methoxy group and has a different substitution pattern.
Uniqueness
2-Methoxy-4-(methylthio)pyridine-3-boronic acid is unique due to the presence of both methoxy and methylthio groups on the pyridine ring. This combination of substituents can influence the electronic properties of the compound, potentially making it more reactive or selective in certain chemical reactions .
特性
IUPAC Name |
(2-methoxy-4-methylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3S/c1-12-7-6(8(10)11)5(13-2)3-4-9-7/h3-4,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJUIFDMXAHFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OC)SC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















